12-Azido-dodecanoyl-OSu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

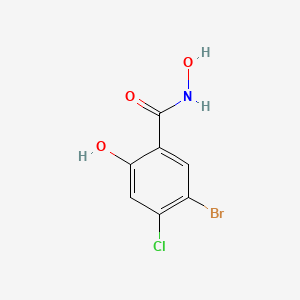

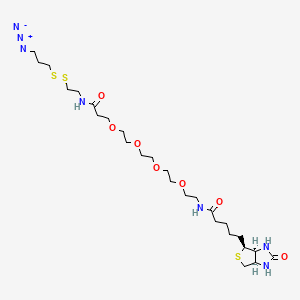

12-Azido-dodecanoyl-OSu is a click chemistry reagent containing an azide group . It is used as a hydrophobic bioconjugation linker that can be further modified at the azido-position using Staudinger ligation or Click-chemistry .

Synthesis Analysis

The synthesis of 12-Azido-dodecanoyl-OSu involves a reaction between a FLAG-tagged peptide and azido-dodecanoyl-CoA, an analog of myristoyl-CoA . The resulting azido-dodecanoyl-peptide-FLAG can be coupled to phosphine-biotin by Staudinger ligation .Molecular Structure Analysis

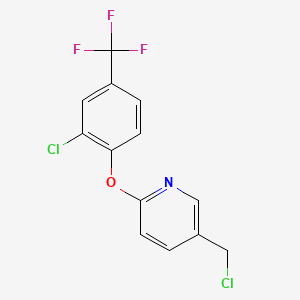

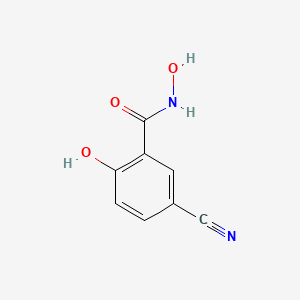

The molecular structure of 12-Azido-dodecanoyl-OSu is represented by the formula C16H26N4O4 . It has a molecular weight of 338.40 g/mol .Chemical Reactions Analysis

The chemical reactions involving 12-Azido-dodecanoyl-OSu are primarily related to its role as a hydrophobic bioconjugation linker . It can be further modified at the azido-position using Staudinger ligation or Click-chemistry .Physical And Chemical Properties Analysis

12-Azido-dodecanoyl-OSu has a molecular weight of 338.40 g/mol and a formula of C16H26N4O4 . More detailed physical and chemical properties are not available in the search results.Relevant Papers One relevant paper found discusses a new, robust, and nonradioactive approach for exploring N-myristoylation . The paper describes a method for measuring NMT activity using 12-Azido-dodecanoyl-OSu .

Mecanismo De Acción

Target of Action

12-Azido-dodecanoyl-OSu is a click chemistry reagent . It contains an azide group, which is a functional group that is often used in click chemistry reactions .

Mode of Action

12-Azido-dodecanoyl-OSu can be used as a hydrophobic bioconjugation linker . This means that it can be used to connect two molecules together in a way that is stable under biological conditions . The azide group in 12-Azido-dodecanoyl-OSu can react with a variety of functional groups, such as alkynes or phosphines, to form a stable covalent bond .

Biochemical Pathways

Instead, it is used to modify other molecules, which can then interact with biochemical pathways .

Pharmacokinetics

The pharmacokinetics of 12-Azido-dodecanoyl-OSu are not well-studied. As a small molecule, it is likely to be absorbed and distributed throughout the body. The exact adme (absorption, distribution, metabolism, and excretion) properties would depend on the specific conditions of use .

Result of Action

The result of the action of 12-Azido-dodecanoyl-OSu is the formation of a stable covalent bond between two molecules . This can be used to attach a variety of functional groups or labels to a target molecule .

Action Environment

The action of 12-Azido-dodecanoyl-OSu is influenced by the conditions of the reaction, including the pH, temperature, and the presence of a suitable catalyst . The stability of the resulting bond is also influenced by the environment, with the bond being stable under a wide range of biological conditions .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 12-azidododecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4/c17-19-18-13-9-7-5-3-1-2-4-6-8-10-16(23)24-20-14(21)11-12-15(20)22/h1-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBMATIFFFRTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.40 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)

![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)